3-(2-Quinoxalinyl)aniline
Overview
Description
“3-(2-Quinoxalinyl)aniline” is a chemical compound with the molecular formula C14H11N3 . It has a molecular weight of 221.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-(2-Quinoxalinyl)aniline” contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .
Physical And Chemical Properties Analysis
“3-(2-Quinoxalinyl)aniline” is a solid substance . It has a molecular weight of 221.26 and a molecular formula of C14H11N3 .
Scientific Research Applications
3-(2-Quinoxalinyl)aniline is a biochemical used in proteomics research . Its molecular formula is C14H11N3 and it has a molecular weight of 221.26 .
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
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- Quinoline motifs, which are similar to quinoxaline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline derivatives have medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Syntheses of Quinolines and Their Derivatives from α,β-Unsaturated Aldehydes
- Quinoline motifs, which are similar to quinoxaline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- A facile and efficient one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives
Safety And Hazards
“3-(2-Quinoxalinyl)aniline” is classified as a GHS07 substance . It is considered a hazard due to its potential for acute toxicity, whether through oral ingestion, skin contact, or inhalation . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also considered very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-quinoxalin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-9H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJWKPAZRHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355580 | |
Record name | 3-(2-quinoxalinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Quinoxalinyl)aniline | |
CAS RN |
432004-76-7 | |
Record name | 3-(2-quinoxalinyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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